

Antitumor Agent-181: A Technical Guide to Discovery and Synthesis

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Compound of Interest

Compound Name: Antitumor agent-181

Cat. No.: B15560669

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This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of compounds referred to as "**Antitumor agent-181**." The designation "181" has been applied to several distinct molecular entities with anticancer properties, ranging from small molecule microtubule inhibitors to monoclonal antibodies targeting the tumor microenvironment. This document will focus on the core discovery and synthetic methodologies for the most prominent small molecule agents, while also providing context for the biologic agent sharing this designation.

Small Molecule Inhibitors: Targeting Microtubule Dynamics

A significant body of research under the "**Antitumor agent-181**" designation centers on small molecules that disrupt microtubule polymerization, a critical process for cell division. This mechanism is a clinically validated strategy in cancer therapy. Two distinct chemical classes have been identified: a series of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones and the potent mitotic inhibitor MI-181.

Tetrahydro-2-phenyl-4-quinolones: A Novel Class of Antimitotic Agents

As part of a program to discover and develop new anticancer drug candidates, a novel series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones were synthesized and

evaluated.[1][2][3][4][5] These compounds emerged as a new class of potent antimitotic agents that inhibit tubulin polymerization.[1][2][3][4][5]

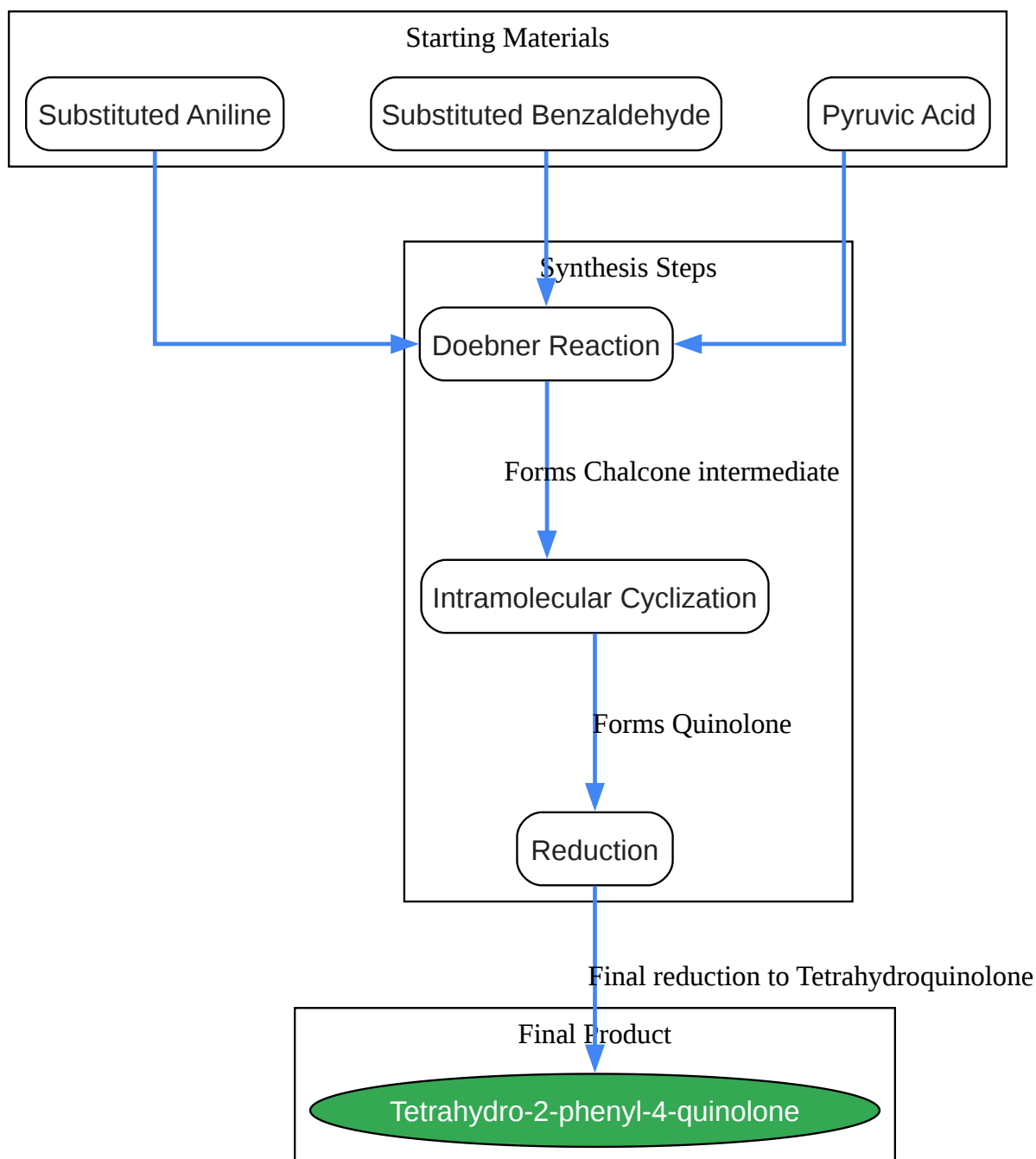
The discovery was based on screening substituted heterocyclic ketones.[1] Structure-activity relationship (SAR) studies of the quinolone class revealed key insights. For instance, substitution at the 3'-position of the phenyl ring (Ring C) was found to be more favorable for activity than substitution at the 2' or 4'-positions.[1] While the 6,7-(methylenedioxy) substitution is a common moiety in many natural antimitotic agents, it did not significantly increase activity in this series compared to the unsubstituted analog.[1] Compound 26, featuring a heterocyclic ring at the 6-position, was identified as the most potent in the series, with ED50 values in the nanomolar range.[1]

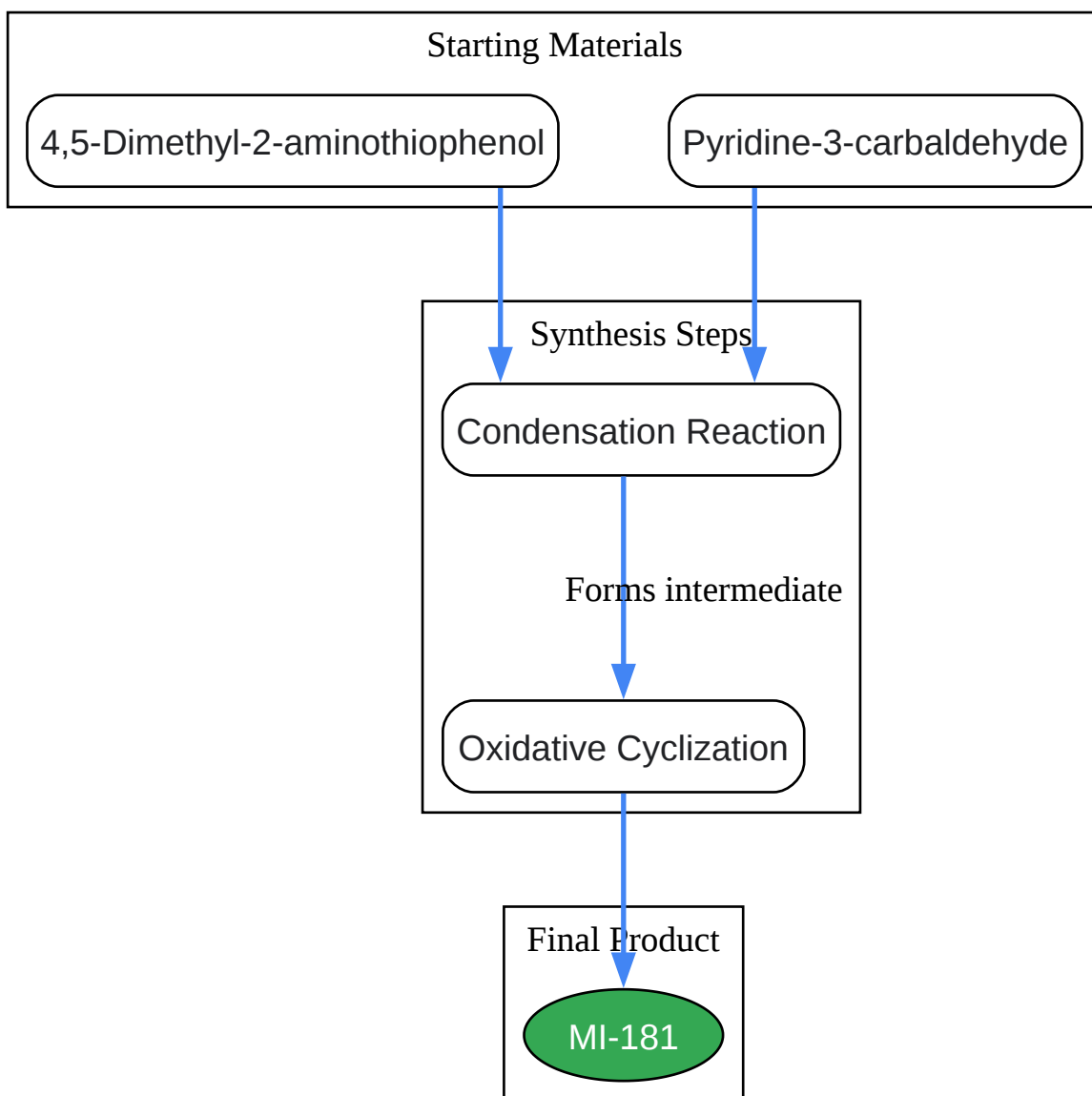
The cytotoxic activity of the synthesized 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives was evaluated against a panel of six human tumor cell lines. The effective dose 50 (ED50) values, representing the concentration of the drug that causes 50% inhibition of cell growth, are summarized below.

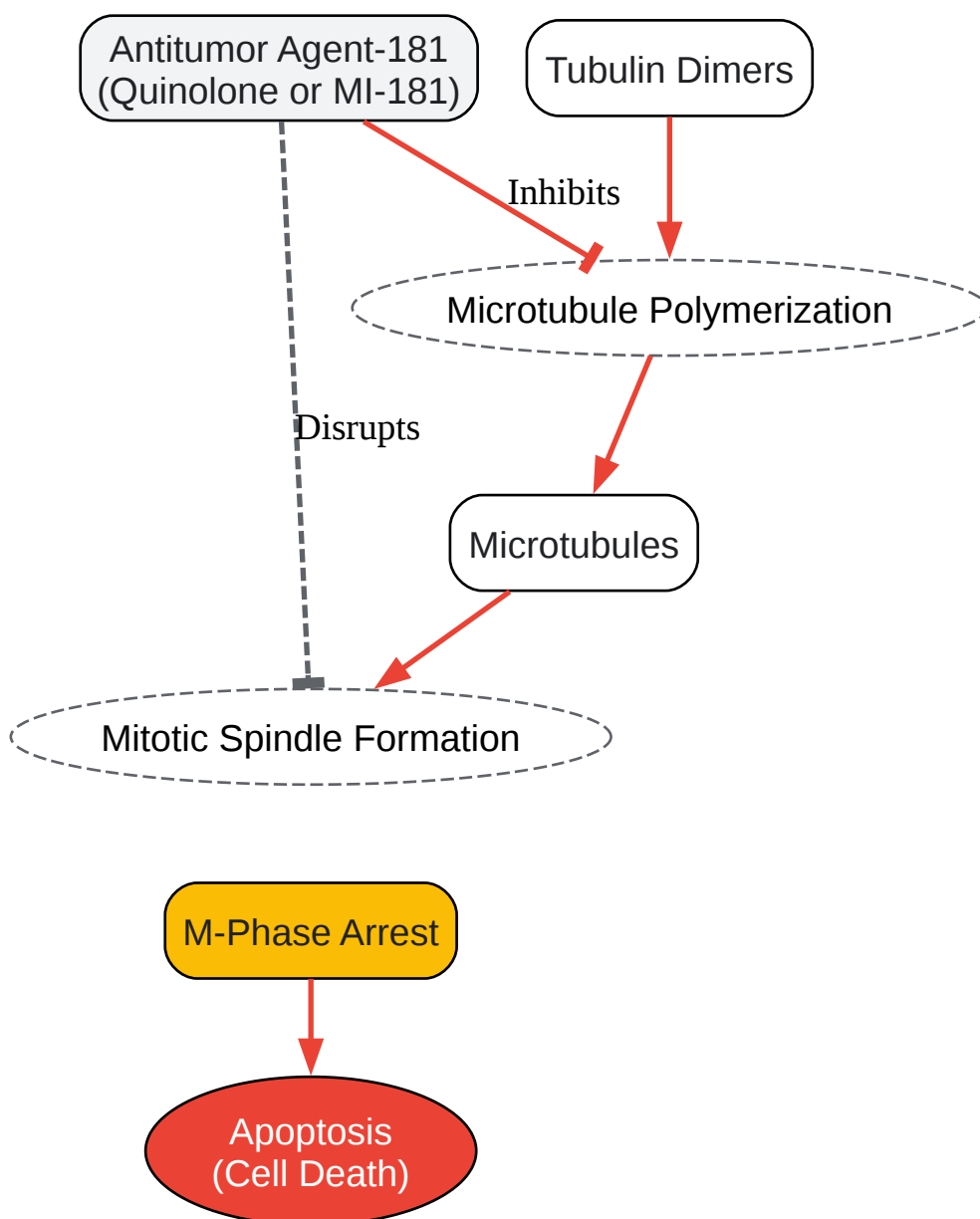
Compound	HCT-8 (Ileocecal)	MCF-7 (Breast)	A-549 (Lung)	KB (Nasopharynx)	CAKI-1 (Kidney)	SKMEL-2 (Melanoma)
18	0.28	0.38	0.30	0.17	>10	0.28
20	0.11	0.11	0.11	0.08	0.30	0.11
22	0.11	0.14	0.14	0.08	0.49	0.11
23	0.009	0.009	0.01	0.007	0.02	0.008
24	0.09	0.09	0.11	0.06	0.28	0.09
25	0.03	0.03	0.04	0.02	0.08	0.03
26	0.008	0.007	0.009	0.005	0.02	0.007
27	0.009	0.009	0.01	0.007	0.03	0.008
Colchicine	0.003	0.004	0.004	0.002	0.006	0.003

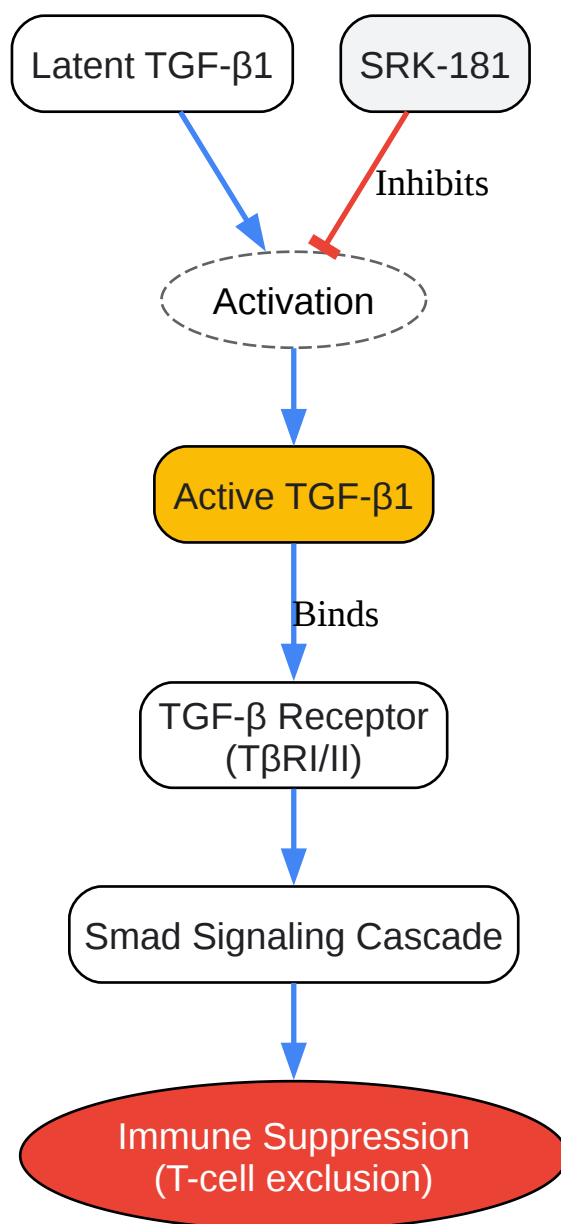
Data sourced from the Journal of Medicinal Chemistry, 1998, 41(7), 1155-62.^{[2][3][5]} Values are ED50 in $\mu\text{g/mL}$.

The general synthetic route to the 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives involves a multi-step process starting from substituted anilines and benzaldehydes.









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